S-Nitroso-coenzyme A is a sulfur-containing compound that plays a crucial role in cellular signaling processes, particularly in the context of nitric oxide biology. This compound is formed through the reaction of coenzyme A with nitric oxide, resulting in the formation of a nitrosothiol. S-Nitroso-coenzyme A is known for its ability to transfer the nitroso group to target proteins, thereby modifying their function through a process known as S-nitrosation. This modification is significant in various physiological processes, including metabolism and signal transduction.
S-Nitroso-coenzyme A exhibits significant biological activity primarily through its role in protein S-nitrosylation, which influences various cellular functions:
The synthesis of S-nitroso-coenzyme A can be achieved through several methods:
S-Nitroso-coenzyme A has various applications in research and potential therapeutic contexts:
Studies have shown that S-nitroso-coenzyme A interacts with various proteins, leading to significant biological effects:
S-Nitroso-coenzyme A shares similarities with other nitrosothiols but exhibits unique properties that distinguish it:
| Compound | Structure/Function | Unique Features |
|---|---|---|
| S-Nitrosoglutathione | Acts as a reservoir for nitric oxide; involved in signaling | More stable than S-nitroso-coenzyme A; broader roles in redox biology |
| S-Nitroso-N-acetylcysteine | Provides a source of nitric oxide; used in therapeutic contexts | More soluble; often used in clinical settings |
| S-Nitrosothiol (general) | General class of compounds that contain the R-SNO group | Varies widely in stability and reactivity; diverse biological roles |
S-Nitroso-coenzyme A is unique due to its specific involvement in metabolic regulation through direct interactions with key enzymatic complexes involved in energy production . Its ability to modify lipoic acid-containing enzymes further highlights its distinct role compared to other nitrosothiols.
S-Nitroso-coenzyme A represents a novel signaling molecule that mediates protein S-nitrosylation through multiple formation pathways [1] [2]. The compound forms through both enzymatic and non-enzymatic mechanisms, with enzymatic pathways predominating under physiological conditions [1]. Non-enzymatic formation occurs through direct chemical reaction between nitric oxide and the free thiol group of coenzyme A, particularly under conditions of elevated nitric oxide availability [2] [6].
The enzymatic formation pathway involves nitric oxide synthase-derived nitric oxide that subsequently reacts with coenzyme A thiols in cellular compartments [1] [2]. This process demonstrates specificity for coenzyme A over other cellular thiols, suggesting selective molecular recognition mechanisms [1]. Research has demonstrated that S-nitroso-coenzyme A formation is not cell-permeable, requiring intracellular generation for biological activity [2] [6].
Transnitrosylation reactions represent a third major pathway for S-nitroso-coenzyme A formation, involving the transfer of nitric oxide groups from S-nitrosylated proteins to coenzyme A [10] [11]. This mechanism allows for the redistribution of nitric oxide bioactivity between protein and small molecule pools within cells [10]. The transnitrosylation process demonstrates selectivity, with certain S-nitrosylated proteins serving as preferential donors to coenzyme A [11] [13].
| Pathway Type | Source | Mechanism | Cellular Location | Regulation |
|---|---|---|---|---|
| Enzymatic | Nitric oxide synthases | Nitric oxide synthase-derived nitric oxide + coenzyme A thiol | Cytoplasm/mitochondria | Nitric oxide synthase activity dependent [1] |
| Non-enzymatic | Chemical reaction with nitric oxide | Direct nitric oxide + coenzyme A reaction | All compartments | Nitric oxide availability dependent [2] |
| Transnitrosylation | Protein-to-coenzyme A transfer | S-nitrosylated protein → S-nitroso-coenzyme A | All compartments | Protein S-nitrosylation status dependent [10] |
Nitric oxide synthases serve as the primary enzymatic source for S-nitroso-coenzyme A formation through their production of nitric oxide [12] [16]. The three nitric oxide synthase isoforms contribute differentially to S-nitroso-coenzyme A generation, with endothelial nitric oxide synthase playing a particularly important role in metabolic regulation [16] [19]. Research demonstrates that S-nitrosylation of very long chain acyl-coenzyme A dehydrogenase at cysteine 238 was absent in mice lacking endothelial nitric oxide synthase, establishing a direct link between nitric oxide synthase activity and metabolic enzyme S-nitrosylation [19].
Transnitrosylation reactions mediated by glyceraldehyde-3-phosphate dehydrogenase represent a well-characterized mechanism for S-nitroso-coenzyme A-dependent protein modification [13] [14]. S-nitrosylated glyceraldehyde-3-phosphate dehydrogenase translocates to the nucleus following S-nitrosylation at cysteine 152, where it catalyzes the transnitrosylation of nuclear proteins including sirtuin 1, histone deacetylase 2, and deoxyribonucleic acid-dependent protein kinase [13] [17]. This process requires protein-protein interactions, as mutation of threonine 152 in glyceraldehyde-3-phosphate dehydrogenase abolishes both binding and transnitrosylation activity [13].
The transnitrosylation mechanism operates through direct protein-protein contact, allowing for spatial and temporal control of S-nitrosylation signaling [13] [17]. Glyceraldehyde-3-phosphate dehydrogenase binding to target proteins occurs near the nitrosylated cysteine residues, facilitating efficient nitric oxide group transfer [13]. This process demonstrates high specificity, as nitrosylated albumin does not nitrosylate target proteins under similar conditions [13].
S-nitroso-coenzyme A reductases represent a phylogenetically conserved class of enzymes that regulate protein S-nitrosylation through nicotinamide adenine dinucleotide phosphate-dependent metabolism of S-nitroso-coenzyme A [1] [2]. These enzymes demonstrate high selectivity for S-nitroso-coenzyme A over other S-nitrosothiol substrates, suggesting specialized recognition mechanisms [1] [7]. The reductase reaction produces coenzyme A-sulfinamide as the major stable product, indicating a reductase mechanism that differs from other denitrosylase pathways [2] [5].
S-nitroso-coenzyme A reductases function as molecular switches that control the balance between S-nitrosylated and non-S-nitrosylated protein states [1] [2]. Deletion of these enzymes results in increased cellular S-nitrosylation and altered coenzyme A metabolism, demonstrating their critical role in maintaining S-nitrosylation homeostasis [1] [6]. The enzymes show distinct substrate preferences, with kinetic analyses revealing different affinities for various S-nitrosothiol compounds [7] [31].
| Organism | Enzyme | Gene | Cofactor | Molecular Weight (kilodaltons) | Structure | Family | Key Residue |
|---|---|---|---|---|---|---|---|
| Yeast (Saccharomyces cerevisiae) | Alcohol dehydrogenase 6 | alcohol dehydrogenase 6 | nicotinamide adenine dinucleotide phosphate | 40 (subunit) [20] | Homodimer [23] | Cinnamyl alcohol dehydrogenase [26] | Not specified |
| Mammalian (Human/Mouse) | Aldo-keto reductase 1A1 | aldo-keto reductase 1A1 | nicotinamide adenine dinucleotide phosphate | 36.6 [27] | Monomer [27] | Aldo-keto reductase [27] | Lysine-127 (S-nitroso-coenzyme A binding) [7] |
Alcohol dehydrogenase 6 in Saccharomyces cerevisiae functions as the primary S-nitroso-coenzyme A reductase, representing the first identified enzyme of this class [1] [2]. The enzyme belongs to the cinnamyl alcohol dehydrogenase family and demonstrates strict specificity for nicotinamide adenine dinucleotide phosphate as a cofactor [20] [23]. Alcohol dehydrogenase 6 exhibits a homodimeric structure composed of 40 kilodalton subunits with an isoelectric point of 5.0-5.4 [20] [23].
The enzyme demonstrates broad substrate specificity toward aldehydes and alcohols but shows selective activity toward S-nitroso-coenzyme A that distinguishes it from other alcohol dehydrogenases [20] [23]. Aldehydes are processed with 50-fold higher catalytic efficiency than corresponding alcohols, with the highest catalytic efficiency observed for pentanal, veratraldehyde, hexanal, and 3-methylbutanal [20] [23]. However, the physiologically relevant S-nitroso-coenzyme A reductase activity represents a distinct and previously unknown function [1] [2].
Deletion of the alcohol dehydrogenase 6 gene increases cellular S-nitrosylation levels and alters coenzyme A metabolism without affecting growth responses to nitrosative stress [1] [6]. This finding distinguishes alcohol dehydrogenase 6 function from that of S-nitroso-glutathione reductase, which protects against exogenous nitric oxide exposure [1] [6]. The enzyme specifically protects acetoacetyl-coenzyme A thiolase from inhibitory S-nitrosylation, thereby maintaining sterol biosynthesis under conditions of endogenous nitric oxide production [1] [2].
Mass spectrometry-based proteomic analysis identified 51 endogenous S-nitrosylated proteins in yeast, with 37 of these also serving as targets for exogenous S-nitroso-coenzyme A [2] [6]. Five endogenous S-nitrosylated proteins showed enhanced basal S-nitrosylation in alcohol dehydrogenase 6 deletion strains, including acetoacetyl-coenzyme A thiolase [2] [6]. The enzyme thus regulates a specific subset of the cellular S-nitrosoproteome through its S-nitroso-coenzyme A reductase activity [2] [6].
Aldo-keto reductase 1A1 serves as the mammalian functional analog of yeast alcohol dehydrogenase 6, representing the primary S-nitroso-coenzyme A reductase in mammalian tissues [1] [2]. The enzyme belongs to the aldo-keto reductase superfamily and catalyzes nicotinamide adenine dinucleotide phosphate-dependent reduction of various carbonyl-containing compounds [27] [30]. Aldo-keto reductase 1A1 consists of 325 amino acids with a molecular weight of 36.6 kilodaltons and adopts a beta-alpha barrel tertiary structure [27].
The enzyme demonstrates high expression in kidney and liver tissues, with moderate expression in cerebrum, small intestine, and testis [27] [28]. Molecular modeling and mutagenesis studies identified lysine-127 as a key residue mediating specific interaction with S-nitroso-coenzyme A, while arginine-312 facilitates interaction with S-nitroso-glutathione [7] [31]. This dual substrate specificity allows aldo-keto reductase 1A1 to function as a multi-low-molecular-weight S-nitrosothiol reductase [31].
Kinetic analyses reveal substrate preference of S-nitroso-coenzyme A over S-nitroso-glutathione, establishing aldo-keto reductase 1A1 as the archetypal mammalian S-nitroso-coenzyme A reductase [31] [32]. Deletion of aldo-keto reductase 1A1 from murine tissues dramatically reduces nicotinamide adenine dinucleotide phosphate-dependent S-nitroso-glutathione reductase activity, while S-nitroso-glutathione reductase-deficient mice show increased aldo-keto reductase 1A1 activity [31]. This reciprocal relationship suggests cross-talk among S-nitroso-glutathione-dependent denitrosylases [31].
Molecular mechanism studies using mammalian cells identified a S-nitroso-coenzyme A-dependent nitrosoproteome including numerous metabolic protein substrates [7] [32]. The S-nitroso-coenzyme A/S-nitroso-coenzyme A reductase system demonstrates a role in mitochondrial metabolism, coordinating metabolic flux through glycolysis versus the pentose phosphate pathway [32]. This metabolic regulation protects against acute kidney injury by balancing energy production and reducing equivalent generation [32].
S-nitroso-coenzyme A demonstrates limited metabolic stability due to its labile S-nitrosothiol bond, with degradation occurring through multiple enzymatic and non-enzymatic pathways [2] [5]. The primary degradation pathway involves S-nitroso-coenzyme A reductases, which catalyze nicotinamide adenine dinucleotide phosphate-dependent reduction to produce coenzyme A-sulfinamide as the major stable product [2] [5]. This reductase mechanism represents a specific degradation pathway that differs from the decomposition patterns of other S-nitrosothiols [2].
Coenzyme A-sulfinamide formation represents a protective mechanism that allows for coenzyme A regeneration through subsequent reduction reactions [2] [6]. Mass spectrometry analysis confirmed coenzyme A-sulfinamide as the predominant stable product of S-nitroso-coenzyme A metabolism, indicating the reductive nature of the degradation process [2] [5]. The formation of coenzyme A-sulfinamide provides a mechanism for cells to recover coenzyme A from S-nitroso-coenzyme A pools during periods of high S-nitrosylation [2] [6].
Non-enzymatic degradation pathways include spontaneous decomposition and reaction with cellular thiols, although these processes occur at slower rates than enzymatic metabolism [33] [35]. The cellular half-life of S-nitroso-coenzyme A remains in the minutes range under physiological conditions, reflecting the dynamic nature of S-nitrosothiol signaling [2] [33]. This rapid turnover allows for precise temporal control of S-nitrosylation-dependent cellular processes [2] [34].
| Compound | Type | Stability | Formation Mechanism | Biological Activity | Half-life |
|---|---|---|---|---|---|
| S-Nitroso-coenzyme A | Substrate | Labile [2] | S-nitrosylation of coenzyme A [1] | High (signaling molecule) [1] | Short (minutes) [2] |
| Coenzyme A-sulfinamide | Product | Stable [2] | S-nitroso-coenzyme A reduction [2] | Low [2] | Extended [2] |
| Coenzyme A | Regenerated cofactor | Stable [2] | Coenzyme A-sulfinamide reduction [2] | High (metabolic cofactor) [2] | Stable [2] |
The degradation pathway demonstrates tissue-specific regulation, with different tissues showing varying capacities for S-nitroso-coenzyme A metabolism [31] [32]. Purification studies from mammalian tissues identified tissue-specific differences in S-nitroso-coenzyme A reductase activities, reflecting the diverse metabolic demands of different organs [31]. These variations in degradation capacity contribute to tissue-specific patterns of S-nitrosylation and metabolic regulation [32].
S-nitroso-coenzyme A degradation couples to broader cellular redox homeostasis through its dependence on nicotinamide adenine dinucleotide phosphate availability [2] [32]. The requirement for reducing equivalents links S-nitroso-coenzyme A metabolism to cellular energy status and redox balance [32]. This coupling mechanism allows S-nitroso-coenzyme A signaling to respond to cellular metabolic states and provides a mechanism for metabolic feedback regulation [32].
| Target Protein | Organism | Effect of S-nitrosylation | Inhibitory Concentration 50 (micromolar) | Metabolic Pathway Affected | Physiological Significance |
|---|---|---|---|---|---|
| Acetoacetyl-coenzyme A thiolase | Yeast | Inhibition [2] | 4 [2] | Sterol biosynthesis [2] | Protection from sterol auxotrophy [2] |
| Glyceraldehyde-3-phosphate dehydrogenase | Mammalian | Nuclear translocation/metabolic regulation [13] | Not specified | Glycolysis/transcription [13] | Metabolic-transcriptional coupling [13] |
| Very long chain acyl-coenzyme A dehydrogenase | Mammalian | Enhanced catalytic efficiency [19] | Not specified | Fatty acid beta-oxidation [19] | Hepatic lipid metabolism [19] |
S-Nitroso-coenzyme A functions as a critical mediator of protein S-nitrosylation through sophisticated transnitrosation mechanisms that exhibit remarkable specificity and dynamic regulation [1] [2]. The transnitrosation process involves the transfer of the nitric oxide moiety from S-Nitroso-coenzyme A to target protein cysteine residues, a reaction that is governed by multiple molecular recognition elements and thermodynamic considerations [3].
The molecular recognition of S-Nitroso-coenzyme A by its cognate enzymes and target proteins involves dual recognition of both the coenzyme A backbone and the S-nitrosothiol moiety [3]. Studies using mammalian cells, molecular modeling, and mutagenic analyses have identified that a single conserved surface lysine residue (Lysine-127 in mammalian S-Nitroso-coenzyme A reductase) mediates critical interactions with the coenzyme A diphosphate moiety [2]. This lysine residue serves a dual function: direct substrate recognition through electrostatic interaction with the coenzyme A diphosphate group and facilitation of optimal substrate turnover through specific interaction with the 3'-phosphate of coenzyme A [3].
The transnitrosation dynamics are characterized by remarkable substrate specificity that distinguishes S-Nitroso-coenzyme A from other S-nitrosothiols present in the cellular milieu [2]. S-Nitroso-coenzyme A reductases must preferentially recognize this substrate despite its status as a minority species among potentially thousands of cellular S-nitrosothiols [3]. The specificity is achieved through multiple molecular determinants including the positively charged active site environment that markedly alters the electronic state of the S-nitrosothiol group through charge coordination with individual sulfur-nitrogen-oxygen atoms [3].
The transnitrosation mechanism proceeds through a catalytic sequence involving initial attraction of S-Nitroso-coenzyme A via coenzyme A interaction with surface lysine residues, followed by polarization and orientation of the S-nitrosothiol moiety by active-site arginine and histidine residues [3]. The reaction is completed through hydride transfer from nicotinamide adenine dinucleotide phosphate to the nitrogen atom of the sulfur-nitrogen-oxygen bond and protonation of the oxygen atom by tyrosine residues, following conserved reaction mechanisms for carbonyl reduction [3].
The dynamics of S-Nitroso-coenzyme A-mediated transnitrosation are further regulated by cellular compartmentalization and protein-protein interactions [1] [2]. The modification operates through enzymatic pathways that parallel protein acetylation, with dedicated S-Nitroso-coenzyme A reductases serving analogous functions to deacetylases in regulating coenzyme A-mediated protein modifications [4] [5]. This regulatory framework ensures that S-Nitroso-coenzyme A-mediated protein S-nitrosylation provides a mechanism for metabolic regulation by nitric oxide that is both temporally and spatially controlled [5].
The identification of protein targets for S-Nitroso-coenzyme A-mediated S-nitrosylation has been revolutionized by the development of sophisticated proteomic approaches that enable comprehensive and quantitative analysis of the S-nitrosoproteome [6] [7]. S-Nitrosothiol Resin-Assisted Capture represents a significant methodological advancement over traditional biotin switch techniques, offering superior sensitivity and efficiency for detecting S-nitrosylated proteins [6] [8].
S-Nitrosothiol Resin-Assisted Capture utilizes thiopropyl Sepharose resin to capture S-nitrosylated proteins following ascorbate-mediated reduction of S-nitrosothiol bonds [6] [8]. This approach requires fewer processing steps compared to conventional biotin switch assays, exhibits enhanced detection efficiency for high-molecular-weight S-nitrosylated proteins, and facilitates on-resin proteolytic digestion that greatly simplifies the purification of peptides containing sites of S-nitrosylation [6]. When combined with mass spectrometry analysis, S-Nitrosothiol Resin-Assisted Capture enables both protein identification and site-specific mapping of S-nitrosylation modifications [8].
Isobaric Tags for Relative and Absolute Quantification methodology has emerged as a powerful complement to S-Nitrosothiol Resin-Assisted Capture, enabling multiplexed quantitative analysis of S-nitrosylated proteins across different experimental conditions [6] [7]. When S-Nitrosothiol Resin-Assisted Capture is combined with Isobaric Tags for Relative and Absolute Quantification labeling, the approach reveals that intracellular proteins may undergo rapid denitrosylation on a global scale, providing temporal insights into S-nitrosylation dynamics [6].
Advanced proteomic strategies have expanded beyond these foundational techniques to include FluoroTRAQ, which combines fluorous solid-phase extraction of S-nitrosothiol peptides with Isobaric Tags for Relative and Absolute Quantification labeling for quantitative analysis of the S-nitrosoproteome with enhanced sensitivity and specificity [7]. The ESNOQ (Endogenous S-Nitrosothiol Quantification) method integrates stable isotope labeling by amino acids in cell culture technique with detergent-free biotin-switch assay and liquid chromatography-tandem mass spectrometry to achieve quantitative analysis of endogenous S-nitrosylation events [9].
Comprehensive proteomic analyses using these methodologies have identified extensive networks of S-Nitroso-coenzyme A target proteins [1] [10]. Studies employing S-Nitrosothiol Resin-Assisted Capture and Isobaric Tags for Relative and Absolute Quantification approaches in yeast systems revealed substantial overlap between proteins S-nitrosylated by cell-permeable S-nitrosylating agents and S-Nitroso-coenzyme A, demonstrating that cellular nitric oxide groups distribute among intracellular S-nitrosothiols to form S-Nitroso-coenzyme A [4]. Mass spectrometry-based analyses identified hundreds of proteins regulated by coenzyme A-driven protein S-nitrosylation, with many targets influencing cellular energy production pathways [11] [12].
The functional impact of S-Nitroso-coenzyme A-mediated S-nitrosylation on metabolic enzymes represents a paradigmatic example of how nitric oxide regulates cellular metabolism through targeted protein modifications [1] [13]. Two exemplary metabolic enzymes that demonstrate the profound regulatory potential of this modification system are Erg10 (acetoacetyl-coenzyme A thiolase) and PKM2 (pyruvate kinase muscle isoform 2) [14] [13].
Erg10, the yeast acetoacetyl-coenzyme A thiolase, catalyzes a critical step in sterol biosynthesis by converting acetyl-coenzyme A to acetoacetyl-coenzyme A [1] [14]. S-Nitroso-coenzyme A-mediated S-nitrosylation of Erg10 results in potent enzymatic inhibition with a half-maximal inhibitory concentration of 4 μM when tested with purified protein [14]. This inhibition has profound physiological consequences, as treatment of yeast with S-nitrosylating agents leads to inhibition of acetoacetyl-coenzyme A thiolase activity, and this inhibition is significantly enhanced in cells lacking the protective S-Nitroso-coenzyme A reductase Adh6 [14].
The functional significance of Erg10 S-nitrosylation extends beyond simple enzymatic inhibition to encompass broader metabolic protection mechanisms [14] [5]. S-Nitroso-coenzyme A reductase-regulated S-nitrosylation of Erg10 demonstrates a previously unrecognized locus of control in sterol metabolism, where the protective enzyme may shield yeast against sterol auxotrophy caused by endogenous or exogenous nitric oxide exposure [5]. This regulatory mechanism illustrates how S-Nitroso-coenzyme A-mediated modifications can serve as a cellular defense system against nitrosative stress while maintaining metabolic homeostasis [4].
PKM2 represents an even more complex example of metabolic regulation through S-Nitroso-coenzyme A-mediated S-nitrosylation [13]. PKM2 catalyzes the final step of glycolysis, converting phosphoenolpyruvate to pyruvate, and can exist in different oligomeric states with varying catalytic activities [13] [15]. S-nitrosylation of PKM2 by S-Nitroso-coenzyme A targets specific cysteine residues including Cys152, Cys358, Cys423, and Cys424, with Cys423 and Cys424 being particularly critical for the inhibitory effects [13].
The functional consequences of PKM2 S-nitrosylation extend far beyond simple enzymatic inhibition to encompass comprehensive metabolic reprogramming [13]. S-nitrosylation of PKM2 at Cys423 and Cys424 prevents formation of the active tetrameric state, forcing glucose flux redirection into the pentose phosphate pathway to enhance cellular antioxidant capacity [13]. This metabolic reprogramming serves a protective function by increasing cellular reduced nicotinamide adenine dinucleotide phosphate production and enhancing the ability to detoxify reactive oxygen species [13].
The specificity of S-Nitroso-coenzyme A-mediated PKM2 regulation is demonstrated by the unique targeting of PKM2-specific cysteine residues that are encoded by alternative exon 10 and localized at the interacting surface of the PKM2 tetramer [13]. Mutation of these cysteines to alanine completely prevents S-Nitroso-coenzyme A-mediated inhibition both in vitro and in cellular systems, confirming their critical role in the regulatory mechanism [13]. This specificity ensures that metabolic reprogramming occurs selectively in response to appropriate cellular signals rather than as a consequence of non-specific oxidative damage [13].
Allosteric modulation represents a fundamental mechanism by which S-Nitroso-coenzyme A regulates enzyme activity through conformational changes that propagate throughout target protein structures [16] [17]. This regulatory strategy enables precise control of enzymatic function without directly modifying catalytic sites, providing a sophisticated means of metabolic regulation that can be rapidly reversed when cellular conditions change [18] [19].
The allosteric effects of S-nitrosylation are mediated through conformational changes that alter protein structure and dynamics in ways that affect enzymatic activity, protein-protein interactions, and subcellular localization [16] [18]. S-nitrosylation can stabilize specific conformational states that either enhance or inhibit enzymatic activity depending on the particular protein and the location of the modified cysteine residues [17] [19]. These conformational changes often involve alterations in the accessibility of active sites, changes in the relative positioning of catalytic residues, or modifications in the equilibrium between different oligomeric states [19].
Human serine racemase provides a paradigmatic example of allosteric regulation through S-nitrosylation [17]. S-nitrosylation of Cys113 in this enzyme stabilizes an open, less-active conformation while preventing formation of the closed, active conformation [17]. The reaction with nitric oxide donors is conformation-dependent, occurring only in the conformation stabilized by the allosteric effector adenosine triphosphate, where the ε-amino group of Lys114 acts as a base toward the thiol group of Cys113 [17]. In the closed conformation stabilized by glycine, the lysine side chain moves away from the cysteine while an aspartic acid residue moves closer, increasing the thiol pKa and preventing the S-nitrosylation reaction [17].
The allosteric regulation of enzyme activity through S-nitrosylation extends to complex multi-subunit enzymes where conformational changes can propagate across subunit interfaces [16] [20]. Nitric oxide synthase enzymes exemplify this principle, where S-nitrosylation can affect the conformational dynamics required for efficient electron transfer between reductase and oxygenase domains [20]. These conformational changes are detected using fluorescence approaches that reveal transitions between different conformational states on millisecond to second time scales [20].
S-nitrosylation-mediated allosteric effects often involve the formation of unusually stable S-nitrosothiol modifications that resist reduction by cytosolic reducing agents [19]. These stable modifications appear to result from conformational changes that shield the S-nitrosothiol group from solvent accessibility, allowing persistent allosteric regulation even after ambient nitric oxide levels have decreased [19]. The stability of these modifications enables sustained enzymatic regulation and may require specific denitrosylation pathways for signal termination [19].
The allosteric modulation mechanism is further exemplified by heat shock protein 90, where S-nitrosylation inhibits both intrinsic adenosine triphosphatase activity and the positive regulatory effects on endothelial nitric oxide synthase [21]. The modification occurs at a cysteine residue in the C-terminal domain that interacts with endothelial nitric oxide synthase, creating a feedback mechanism that limits nitric oxide synthase activation [21]. This regulatory circuit demonstrates how allosteric S-nitrosylation can create sophisticated control systems that maintain cellular homeostasis [21].